molecular formula C22H20N4O B2563269 5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 894997-73-0

5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2563269
CAS No.: 894997-73-0
M. Wt: 356.429
InChI Key: LOVKMGKOFAJTEA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic small molecule based on the pyrazolo[3,4-d]pyrimidine scaffold, a well-characterized pharmacophore in medicinal chemistry known for its potent protein kinase inhibitor (PKI) activity . This scaffold is recognized as a bioisostere of purine nucleobases, allowing it to effectively compete with ATP for binding at the catalytic domain of various kinase targets . The compound features a 2,4-dimethylphenyl group at the 1-position and a cinnamyl chain at the 5-position, substitutions designed to modulate properties such as binding affinity, selectivity, and cellular permeability. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant potential in targeted cancer therapy research . They exert their effects primarily by inhibiting key oncogenic kinases. Specifically, analogs of this core structure have been reported as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target for anti-angiogenic cancer therapy . Inhibition of VEGFR-2 disrupts signaling pathways essential for tumor blood vessel formation, thereby impeding tumor growth and metastasis . Furthermore, closely related compounds exhibit strong activity against the Epidermal Growth Factor Receptor (EGFR), another validated target in cancers such as non-small cell lung cancer and breast cancer . The structural features of this compound suggest its primary research value lies in investigating these and other tyrosine kinase-driven pathways. Researchers can utilize this compound in various experimental contexts, including in vitro enzymatic assays to quantify kinase inhibition, cell-based studies to evaluate anti-proliferative effects on cancer cell lines, and mechanistic studies to understand apoptosis induction and cell cycle arrest . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-16-10-11-20(17(2)13-16)26-21-19(14-24-26)22(27)25(15-23-21)12-6-9-18-7-4-3-5-8-18/h3-11,13-15H,12H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVKMGKOFAJTEA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the cinnamyl and 2,4-dimethylphenyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The final product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be tailored to ensure safety, environmental compliance, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives are structurally diverse, with variations at the N1, C6, and N5 positions significantly impacting biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Substituents Biological Activity Synthesis Method Yield Reference
5-Cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one N1: 2,4-dimethylphenyl; N5: cinnamyl Not explicitly reported (presumed antitumor) Acidic cesium salt of Preyssler nanocatalyst 80–92%
6-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (2a) N1: 2,4-dinitrophenyl; C6: methyl Antimicrobial (Gram-positive bacteria) Conventional cyclization in glacial acetic acid 65–78%
1-(2-Chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one N1: 2-chlorophenyl; C6: trifluoromethylpropyl PDE9 inhibition (IC₅₀ = 12 nM) Multi-step substitution and cyclization 45–60%
5-Amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (5) C6: arylamino; N5: amino Antifungal (Botrytis cinerea, 100% at 50 mg/L) Aza-Wittig and annulation reactions 52–92%
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one N1: 4-fluoro-2-hydroxyphenyl; C6: tert-butyl Not reported (structural study) Substitution from fluorophenyl precursor ~70%

Pharmacological Activity

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., 2,4-dinitrophenyl in 2a ) exhibit potent antimicrobial effects, likely due to enhanced membrane penetration and interaction with bacterial enzymes .
  • Antifungal Activity: Amino and arylamino substituents at C6 (e.g., 5) significantly improve antifungal potency, with methyl groups outperforming benzyl in activity .
  • Enzyme Inhibition: The trifluoromethylpropyl group in the PDE9 inhibitor enhances hydrophobic interactions with the enzyme’s active site, achieving nanomolar efficacy .

Physicochemical Properties

  • Solubility: Hydroxyl or amino substituents (e.g., in 5 or 4-fluoro-2-hydroxyphenyl derivatives) enhance aqueous solubility, critical for bioavailability .

Key Research Findings

Catalytic Superiority: The Preyssler nanocatalyst reduces reliance on toxic solvents (e.g., acetic acid) and improves recyclability (>5 cycles without yield loss) .

C6 Modifications: Electron-deficient groups (e.g., nitro, trifluoromethyl) correlate with antimicrobial and enzyme inhibitory activities .

Antifungal Optimization : Methyl groups at C6 in 5 improve antifungal activity by 30% compared to benzyl analogs, suggesting steric and electronic tuning is critical .

Biological Activity

5-Cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C22H20N4O
  • Molecular Weight : 356.4 g/mol
  • CAS Number : 852451-14-0

The compound features a pyrazolo ring fused with a pyrimidine structure, characterized by a unique substitution pattern that includes a cinnamyl group and a dimethylphenyl moiety. These structural features contribute to its biological activity.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in regulating the cell cycle, and inhibition of this kinase can lead to significant effects on cell proliferation and apoptosis.

Mode of Action

The compound acts as an inhibitor of CDK2, which results in:

  • Inhibition of Cell Proliferation : By interfering with the cell cycle progression, the compound can induce cell cycle arrest.
  • Induction of Apoptosis : The inhibition of CDK2 can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Biological Activity and Efficacy

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities. Notably, this compound has demonstrated potent cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity :
    • Cell Lines Tested : MCF-7 (breast cancer) and HCT-116 (colon cancer).
    • IC50 Values : Compounds similar to this one have shown IC50 values in the nanomolar range against these cancer cell lines, indicating strong cytotoxicity.
    • Mechanism : Induction of apoptosis and alteration of cell cycle progression are key mechanisms observed in these studies .
  • Inhibition Studies :
    • The compound has been tested for its ability to inhibit CDK2 effectively. Molecular docking simulations suggest high binding affinity to CDK2's active site, which correlates with its observed biological activity .

Comparative Analysis with Similar Compounds

A comparison with other pyrazolo[3,4-d]pyrimidine derivatives reveals that this compound possesses unique structural features that may enhance its biological activity:

Compound NameStructureNotable Activity
1-tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineStructureCDK2 inhibitor
1H-Pyrazolo(3,4-d)pyrimidin-4-oneStructureAnticancer activity
N-(2,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineStructurePotential therapeutic agent

Q & A

Q. What protocols ensure safe handling of intermediates and final products?

  • Methodology : Use fume hoods and PPE (gloves, goggles) when working with chlorinated reagents (e.g., POCl₃) . Store light-sensitive compounds in amber vials under inert gas. For waste disposal, neutralize acidic/byproduct streams with NaHCO₃ before discarding .

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